

Application Notes and Protocols for AF 594 Carboxylic Acid in Flow Cytometry

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Compound of Interest

Compound Name: AF 594 carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **AF 594 carboxylic acid** for flow cytometry applications. This document details the conjugation of **AF 594 carboxylic acid** to proteins, particularly antibodies, and provides protocols for subsequent cell staining and analysis.

AF 594, a bright and photostable red fluorescent dye, is an excellent choice for flow cytometry, offering sensitive detection of low-abundance biomolecules.^[1] Its carboxylic acid derivative allows for covalent conjugation to primary amines on target proteins through a carbodiimide-mediated reaction.

Key Features of AF 594

- **Bright Red Fluorescence:** With excitation and emission maxima at approximately 590 nm and 617 nm, respectively, AF 594 is well-suited for excitation by the 561 nm or 594 nm laser lines commonly found on flow cytometers.^{[1][2]}
- **High Quantum Yield:** AF 594 exhibits a high fluorescence quantum yield, contributing to its bright signal.^[3]
- **Photostability:** The dye is highly photostable, allowing for prolonged exposure to excitation light without significant signal loss, which is crucial for consistent data acquisition in flow cytometry.^{[1][2]}

- **pH Insensitivity:** AF 594 maintains its fluorescent properties over a wide pH range, ensuring stable performance in various biological buffers.[\[1\]](#)
- **Multiplexing Capability:** Its spectral properties make it compatible with other common fluorophores like AF 488 and AF 647 for multicolor flow cytometry experiments.[\[1\]](#)

Quantitative Data

The following table summarizes the key photophysical properties of AF 594 and compares it with other commonly used red fluorophores in flow cytometry.

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Quantum Yield	Relative Brightness
AF 594	590	617	0.66 [3]	Very Bright
Texas Red	595	615	0.54	Bright
PE-Texas Red	496, 565	615	N/A	Very Bright
PE-Dazzle594	565	610	N/A	Very Bright

Experimental Protocols

This section provides detailed protocols for the conjugation of **AF 594 carboxylic acid** to an antibody and the subsequent use of the conjugate for cell staining in flow cytometry.

Protocol 1: Conjugation of AF 594 Carboxylic Acid to an Antibody

This protocol describes the two-step process of activating **AF 594 carboxylic acid** using EDC and Sulfo-NHS, followed by its conjugation to the primary amines of an antibody.

Materials:

- **AF 594 carboxylic acid**
- Antibody (or other protein) to be labeled (in an amine-free buffer like PBS)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer (e.g., 0.1 M MES, pH 6.0)
- Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification column (e.g., Sephadex G-25)
- Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

Procedure:

- Prepare the Antibody:
 - Dissolve the antibody in Conjugation Buffer at a concentration of 2-10 mg/mL.
 - Ensure the buffer is free of primary amines (e.g., Tris) and ammonium salts.
- Prepare the **AF 594 Carboxylic Acid**:
 - Dissolve **AF 594 carboxylic acid** in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
- Activate the Carboxylic Acid:
 - In a separate tube, dissolve a 5-fold molar excess of both EDC and Sulfo-NHS in Activation Buffer immediately before use.
 - Add the desired amount of **AF 594 carboxylic acid** stock solution to the EDC/Sulfo-NHS mixture.
 - Incubate for 15 minutes at room temperature to generate the reactive Sulfo-NHS ester.
- Conjugation Reaction:

- Immediately add the activated AF 594 solution to the antibody solution. A 10 to 20-fold molar excess of the dye to the protein is a good starting point for optimization.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle stirring.
- Quench the Reaction:
 - Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
 - Incubate for 30 minutes at room temperature.
- Purify the Conjugate:
 - Separate the AF 594-conjugated antibody from unreacted dye and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
 - Collect the fractions containing the labeled antibody (the first colored fractions to elute).
- Determine the Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 590 nm (for AF 594).
 - Calculate the DOL using the following formula: $DOL = (A_{590} * \epsilon_{\text{protein}}) / (A_{280} - (A_{590} * CF_{280})) * \epsilon_{\text{dye}}$
 - A_{590} and A_{280} are the absorbances at 590 nm and 280 nm.
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
 - ϵ_{dye} is the molar extinction coefficient of AF 594 (approximately 92,000 M⁻¹cm⁻¹).
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm (typically around 0.3-0.4 for Alexa Fluor dyes).

- Storage:
 - Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol describes the staining of cell surface antigens using an AF 594-conjugated antibody for analysis by flow cytometry.

Materials:

- Single-cell suspension of cells to be stained
- AF 594-conjugated primary antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Fc block (optional, to reduce non-specific binding)
- Viability dye (optional, to exclude dead cells)
- Flow cytometry tubes

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension from your sample (e.g., peripheral blood mononuclear cells, cultured cells).
 - Wash the cells with Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes.
 - Resuspend the cells in staining buffer to a concentration of 1×10^7 cells/mL.
- Fc Receptor Blocking (Optional):

- If your cells express Fc receptors (e.g., B cells, monocytes), incubate them with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.
- Staining:
 - Aliquot 100 µL of the cell suspension (1×10^6 cells) into each flow cytometry tube.
 - Add the predetermined optimal concentration of the AF 594-conjugated primary antibody to each tube.
 - Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
- Washing:
 - Add 2 mL of Flow Cytometry Staining Buffer to each tube.
 - Centrifuge at 300-400 x g for 5 minutes and decant the supernatant.
 - Repeat the wash step two more times.
- Resuspension and Analysis:
 - Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
 - If desired, add a viability dye according to the manufacturer's instructions.
 - Analyze the samples on a flow cytometer equipped with a laser that can excite AF 594 (e.g., 561 nm or 594 nm) and appropriate emission filters.

Protocol 3: Intracellular Cytokine Staining for Flow Cytometry

This protocol outlines the detection of intracellular cytokines using an AF 594-conjugated antibody.

Materials:

- Cells stimulated to produce cytokines

- Protein transport inhibitor (e.g., Brefeldin A or Monensin)
- AF 594-conjugated anti-cytokine antibody
- Fixation/Permeabilization Buffer Kit
- Flow Cytometry Staining Buffer

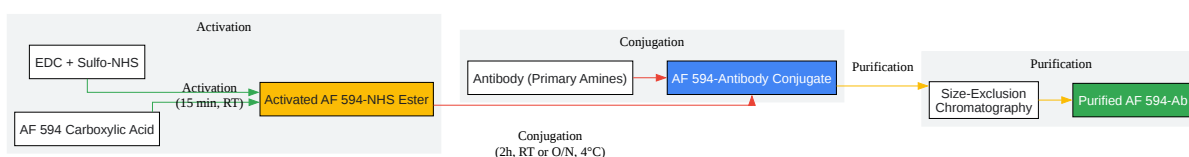
Procedure:

- Cell Stimulation:
 - Stimulate cells with the appropriate activators (e.g., PMA and ionomycin for T cells) in the presence of a protein transport inhibitor for 4-6 hours.[\[4\]](#)[\[5\]](#) This allows cytokines to accumulate within the cells.[\[4\]](#)
- Surface Staining (Optional):
 - If you need to identify cell subsets based on surface markers, perform cell surface staining as described in Protocol 2 before fixation.
- Fixation:
 - Wash the cells with Flow Cytometry Staining Buffer.
 - Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.[\[4\]](#)[\[6\]](#)
- Permeabilization:
 - Wash the fixed cells with staining buffer.
 - Resuspend the cells in a permeabilization buffer and incubate for 10-15 minutes.[\[4\]](#)[\[6\]](#)
- Intracellular Staining:
 - Add the optimal concentration of the AF 594-conjugated anti-cytokine antibody to the permeabilized cells.

- Incubate for 30 minutes at 4°C in the dark.
- Washing and Analysis:
 - Wash the cells twice with permeabilization buffer.
 - Resuspend the cells in Flow Cytometry Staining Buffer and analyze on a flow cytometer.

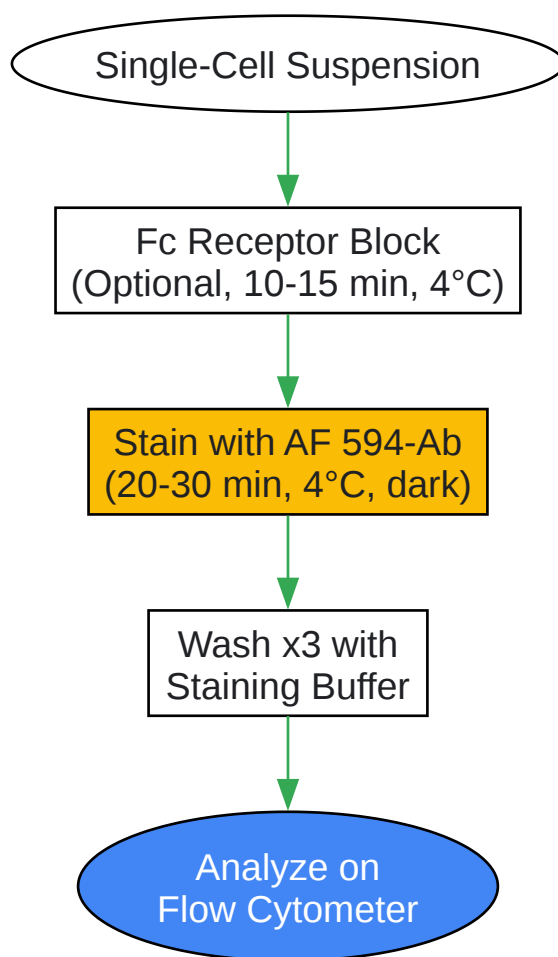
Visualizations

The following diagrams illustrate key workflows and concepts related to the use of **AF 594 carboxylic acid** in flow cytometry.



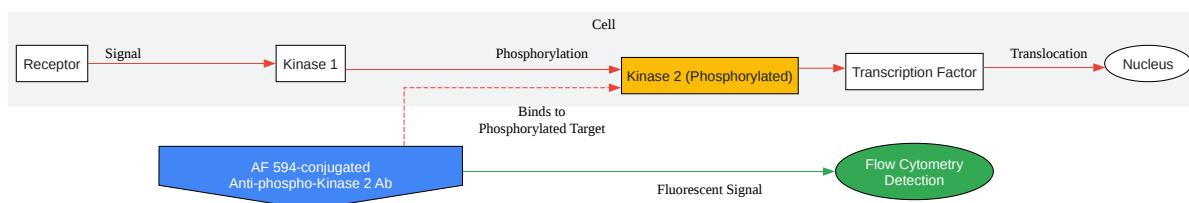
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Caption: Workflow for conjugating **AF 594 carboxylic acid** to an antibody.



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Caption: General workflow for cell surface staining with an AF 594 conjugate.



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Caption: Detection of a phosphorylated protein in a signaling pathway.

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